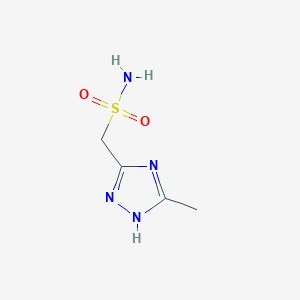
(5-methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by a methyl group attached to the triazole ring and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide typically involves the reaction of 5-methyl-1H-1,2,4-triazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure controlled addition and reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Conversion to sulfonic acid or other reduced forms.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
(5-methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (5-methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex. This interaction disrupts normal enzyme function, leading to the desired biological effect.
Comparison with Similar Compounds
(5-methyl-1H-1,2,4-triazole): Lacks the methanesulfonamide group, making it less reactive in certain chemical reactions.
(4H-1,2,4-triazol-3-yl)methanesulfonamide: Similar structure but without the methyl group, affecting its steric and electronic properties.
(5-ethyl-4H-1,2,4-triazol-3-yl)methanesulfonamide:
Uniqueness: (5-methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide is unique due to the presence of both the methyl and methanesulfonamide groups, which confer specific reactivity and stability. This combination makes it particularly useful in applications requiring precise chemical modifications and interactions.
Properties
Molecular Formula |
C4H8N4O2S |
|---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
(5-methyl-1H-1,2,4-triazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C4H8N4O2S/c1-3-6-4(8-7-3)2-11(5,9)10/h2H2,1H3,(H2,5,9,10)(H,6,7,8) |
InChI Key |
XUBHHNJSRHWHEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline](/img/structure/B13333526.png)
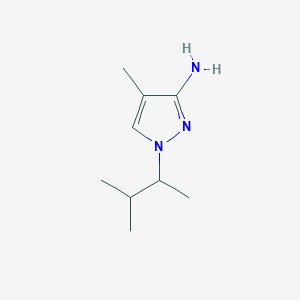
![2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol](/img/structure/B13333534.png)
![2-(4-Methoxybenzyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13333540.png)
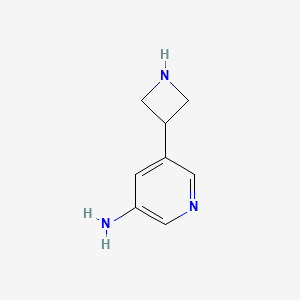
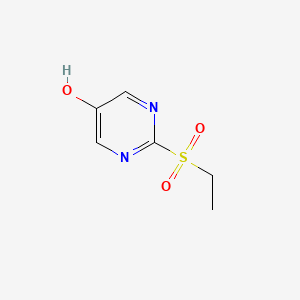
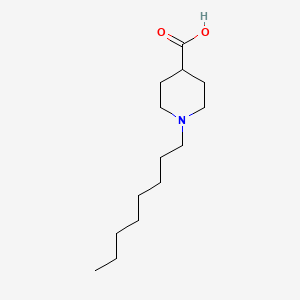
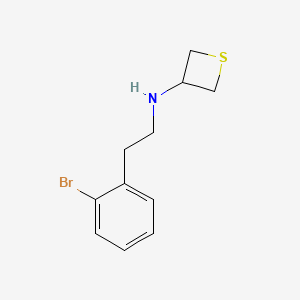

![2-{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13333569.png)
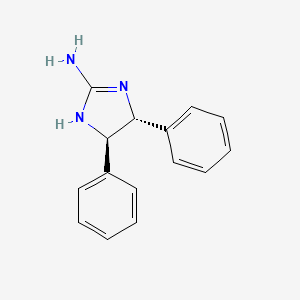
![6-Methyl-2-thiaspiro[3.3]heptan-6-ol](/img/structure/B13333585.png)
